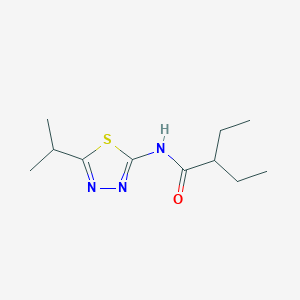

2-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide

Description

2-Ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide is an amide derivative featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at the 5-position and a butanamide moiety at the 2-position.

The synthesis of such compounds typically involves condensation reactions between carboxylic acid derivatives and thiosemicarbazides, followed by cyclization using reagents like POCl₃ under reflux conditions . Structural characterization employs spectroscopic methods (IR, NMR, MS) and elemental analysis to confirm purity and composition .

Properties

IUPAC Name |

2-ethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3OS/c1-5-8(6-2)9(15)12-11-14-13-10(16-11)7(3)4/h7-8H,5-6H2,1-4H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWCJDKDWMMCMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. The reaction conditions often include the use of solvents like ethanol and the presence of bases such as triethylamine .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 199.28 g/mol. Its structure includes a thiadiazole ring, which is significant for its biological activity. The presence of the isopropyl group and the butanamide moiety contributes to its unique properties and reactivity.

Antimicrobial Activity

Recent studies have indicated that thiadiazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to 2-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. These findings suggest that the compound could be developed as a new class of antibiotics to combat multi-drug resistant pathogens .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.08 mg/ml |

| S. aureus | 0.07 mg/ml |

| K. pneumoniae | 0.11 mg/ml |

Antiparasitic Activity

Thiadiazole derivatives have also been evaluated for their anthelmintic (anti-parasitic) properties. Research indicates that these compounds can effectively target parasitic infections, making them potential candidates for developing new treatments against helminths .

Neuroprotective Properties

Another area of interest is the neuroprotective effects of thiadiazole analogues. Studies have shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, which is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against common pathogens. The results indicated that compounds structurally similar to this compound displayed significant antibacterial activity with low MIC values compared to standard antibiotics .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, researchers assessed the effects of thiadiazole derivatives on neuronal cell lines subjected to oxidative stress. The results demonstrated a marked reduction in cell death and improved cell viability in treated groups compared to controls, indicating the potential for therapeutic applications in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic character, allowing them to interact strongly with biological targets. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

- Functional Group Diversity : Replacing the amide with a sulfonamide () alters electronic properties (sulfonamides are stronger electron-withdrawing groups), which may influence solubility and target affinity.

- Chain Length : The octyl substituent in increases hydrophobicity, likely reducing aqueous solubility compared to the isopropyl or ethyl analogs.

Physicochemical Properties

- Elemental Analysis : The valproic acid analog (C₁₂H₂₁N₃OS) showed >99% agreement between theoretical and experimental elemental composition, confirming synthetic fidelity . Similar rigor is expected for the target compound.

- Solubility: Bulky substituents (e.g., isopropyl, phenylpropyl) reduce solubility in polar solvents compared to linear alkyl chains (e.g., octyl). The methoxyphenoxy group in ’s compound introduces ether linkages, enhancing polarity slightly .

- Thermal Stability : Melting points and decomposition temperatures are unreported in the evidence, but thiadiazoles generally exhibit moderate thermal stability due to aromaticity.

Biological Activity

2-Ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide is a compound featuring a thiadiazole moiety, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C₉H₁₃N₃OS

- Molecular Weight : 199.28 g/mol

Antimicrobial Activity

The 1,3,4-thiadiazole ring system is known for its significant antimicrobial properties. Compounds containing this moiety have demonstrated various levels of activity against both bacterial and fungal strains. For instance:

- Bacterial Activity : Studies have shown that derivatives of 1,3,4-thiadiazole exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. A notable example includes the activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 31.25 μg/mL for certain derivatives .

- Fungal Activity : The compound has also exhibited antifungal properties, with significant inhibition against Candida albicans and Aspergillus niger. For instance, certain derivatives showed inhibition rates ranging from 58% to 66% compared to standard antifungal agents like fluconazole .

Anticancer Properties

Recent studies have explored the anticancer potential of thiadiazole derivatives. In vitro evaluations have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Results : Some derivatives demonstrated IC₅₀ values significantly lower than those of established chemotherapeutics like sorafenib, indicating a promising avenue for further development in cancer treatment .

The mechanisms through which thiadiazole derivatives exert their biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many compounds disrupt critical enzyme functions in pathogens or cancer cells.

- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Flow cytometry analyses indicate that these compounds can block cell cycle progression at various phases, particularly the sub-G1 phase in cancer cells .

Case Studies

Several studies highlight the effectiveness of thiadiazole derivatives in clinical and laboratory settings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.